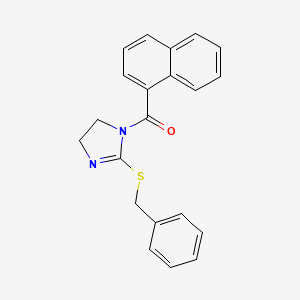

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone

Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a naphthalene moiety, and a benzylthio group

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)23-14-13-22-21(23)25-15-16-7-2-1-3-8-16/h1-12H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGZSZWJVZHPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzylthio group and the naphthalene moiety. One common synthetic route includes:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the imidazole ring.

Attachment of the naphthalene moiety: This can be done through a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Benzyl halides, thiols, Lewis acids

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit significant anticancer properties. The compound's structural features may allow it to interact with various biological targets, including enzymes involved in cancer progression.

Case Study:

In a study examining imidazole derivatives, several compounds were found to inhibit cancer cell proliferation effectively. For instance, derivatives similar to the target compound showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116) .

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 6.5 |

| Compound B | HCT-116 | 8.2 |

| (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone | TBD | TBD |

Neuroprotective Effects

The compound may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Preliminary studies suggest that similar imidazole-based compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders.

Data Table:

Agrochemical Applications

The unique chemical structure of this compound suggests potential applications in agrochemicals, particularly as insecticides or fungicides.

Pesticidal Activity

A study focusing on similar benzothiazole-imidazole derivatives demonstrated promising insecticidal activity against common agricultural pests. The tested compounds exhibited high mortality rates at low concentrations.

Case Study:

In bioassays conducted against the diamondback moth and oriental armyworm, several derivatives showed over 90% mortality at concentrations as low as 10 mg/L .

| Compound | Pest Species | Mortality Rate (%) at 200 mg/L |

|---|---|---|

| Compound E | Diamondback Moth | 95 |

| Compound F | Oriental Armyworm | 100 |

| This compound | TBD |

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the naphthalene moiety can participate in π-π interactions with aromatic amino acids in proteins. The benzylthio group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

- (1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

- Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone

Uniqueness

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone is unique due to its combination of an imidazole ring, a naphthalene moiety, and a benzylthio group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for use in different scientific fields further highlight its uniqueness.

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring, a benzylthio group, and a naphthalene moiety, suggests potential biological activities that warrant detailed exploration.

The molecular structure of this compound can be represented as follows:

The mechanism of action involves the interaction of the benzylthio group with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. The imidazole ring may also interact with metal ions or other active sites within biological pathways, modulating various physiological processes.

Biological Activities

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:

- Anticancer Activity : Several studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to our target have shown IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

- Antimicrobial Properties : The presence of the benzylthio group is associated with enhanced antimicrobial activity against various pathogens. In vitro studies suggest that similar compounds exhibit comparable efficacy to standard antibiotics .

Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Interaction with bacterial cell membranes | |

| Anticonvulsant | Modulation of neurotransmitter release |

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the anticancer potential of imidazole derivatives, revealing that certain modifications led to enhanced cytotoxicity against HeLa cells. The prototype compounds induced apoptosis and blocked the cell cycle at the sub-G1 phase, demonstrating their potential as effective anticancer agents .

- Antimicrobial Activity : A separate investigation highlighted the antimicrobial properties of related thiazole-bearing compounds. These compounds showed significant activity against Staphylococcus epidermidis, suggesting a promising avenue for developing new antimicrobial agents .

- Pharmacological Evaluation : In silico studies have predicted the binding affinity of similar compounds to various biological targets, indicating a strong likelihood for therapeutic applications in treating infections and cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazole ring formation followed by functionalization. A typical approach involves:

Imidazole Core Construction : Reacting a dihydroimidazole precursor with benzylthiol under basic conditions to introduce the benzylthio group.

Methanone Formation : Coupling the imidazole intermediate with naphthalene-1-carbonyl chloride using a lithium-based reagent (e.g., tert-butyllithium) in anhydrous THF at low temperatures to ensure regioselectivity .

Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) yields the pure product.

- Key Considerations : Reaction temperature and stoichiometric control of tert-butyllithium are critical to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzylthio and naphthoyl substituents. For example, the naphthalen-1-yl group shows distinct aromatic protons at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly for verifying the imidazole ring geometry and substituent orientation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps to enhance efficiency.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates.

- Temperature Gradients : Use gradual warming (-78°C to room temperature) during lithiation steps to minimize side products .

- Yield Data Analysis : Compare yields under varying conditions (e.g., 25–40% in similar imidazole derivatives ). Adjust stoichiometry of tert-butyllithium and acyl chloride to 1.2:1 for excess acylation.

Q. What computational strategies predict the compound’s reactivity or biological targets?

- Methodological Answer :

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose synthetic pathways by analyzing databases of analogous reactions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) based on the naphthoyl moiety’s hydrophobicity and imidazole’s hydrogen-bonding potential.

- DFT Calculations : Gaussian 16 optimizes geometries to predict electrophilic/nucleophilic sites for functionalization .

Q. How can crystallographic data resolve structural ambiguities, such as enantiomerism or tautomerism?

- Methodological Answer :

- Enantiomorph-Polarity Analysis : Use Flack (η) or Hooft (x) parameters in SHELXL to distinguish enantiomers in chiral crystals. For near-centrosymmetric structures, the x parameter avoids false chirality indicators .

- Tautomer Verification : Hydrogen atom positions in X-ray structures confirm 1H-imidazole tautomer dominance over 4H-forms.

- Twinned Data Handling : SHELXE processes twinned crystals by partitioning intensity data into twin domains .

Contradiction Analysis in Published Data

Q. How should researchers address discrepancies in reported biological activities of similar imidazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays in vs. anticancer data in ). Account for variables like cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on benzylthio) with activity trends. For example, nitro groups (as in Compound 6c ) may enhance cytotoxicity but reduce solubility.

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 24–72 hr incubation) to confirm potency thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.